4-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)butanoic acid
Overview
Description
4-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)butanoic acid is a complex organic compound characterized by a benzoxazole ring substituted with a nitro group and a butanoic acid side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)butanoic acid typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions.
Attachment of the Butanoic Acid Side Chain: The final step involves the alkylation of the benzoxazole ring with a butanoic acid derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, such as halogenation, under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of an acid catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like chlorine or bromine, often in the presence of a Lewis acid catalyst.
Esterification: Alcohols (e.g., methanol, ethanol), sulfuric acid as a catalyst.
Major Products Formed
Reduction: 4-(6-amino-2-oxo-1,3-benzoxazol-3(2H)-yl)butanoic acid.
Substitution: Halogenated derivatives of the benzoxazole ring.
Esterification: Esters of this compound.
Scientific Research Applications
4-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the benzoxazole ring can interact with biological macromolecules, potentially affecting enzyme activity and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Pentyl 6-nitro-2-oxo-1,3-benzoxazole-3(2H)-carboxylate
- N-Cyclohexyl-6-nitro-2-oxo-1,3-benzoxazole-3(2H)-carboxamide
- 2-Methylpropyl 6-nitro-2-oxo-1,3-benzoxazole-3(2H)-carboxylate
Uniqueness
4-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)butanoic acid is unique due to its butanoic acid side chain, which imparts distinct chemical and biological properties compared to other similar compounds. This structural variation can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for diverse applications.
Properties
IUPAC Name |
4-(6-nitro-2-oxo-1,3-benzoxazol-3-yl)butanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O6/c14-10(15)2-1-5-12-8-4-3-7(13(17)18)6-9(8)19-11(12)16/h3-4,6H,1-2,5H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSELHMHPLWKBID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])OC(=O)N2CCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407168 | |
Record name | 4-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42142-70-1 | |
Record name | 4-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.